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Compound of Interest

Compound Name: WKYMVM-NH2

Cat. No.: B574429

For Researchers, Scientists, and Drug Development Professionals

Introduction

WKYMVM-NH2 is a synthetic hexapeptide agonist for formyl peptide receptors (FPRs), with a
particularly high affinity for FPR2 (also known as FPRL1).[1] This peptide serves as a potent
tool for studying a variety of cellular processes, including inflammation, immune response, and
chemotaxis. Its ability to activate multiple leukocyte effector functions makes it a valuable
compound in drug discovery and development for inflammatory diseases and immune-related
disorders.[2]

These application notes provide detailed protocols for the preparation, handling, and use of
WKYMVM-NH2 in common laboratory assays.

Physicochemical Properties and Storage
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Property Value Reference

Trp-Lys-Tyr-Met-Val-D-Met-

Sequence NH2 [1]
Molecular Formula C41H61N907S2

Molecular Weight 856.11 g/mol

Appearance White to off-white powder

. Soluble in water (up to 2
Solubility L)
mg/m

Short-term (weeks): -20°C;
Storage (Lyophilized) Long-term: -80°C. Protect from

light and moisture.

Prepare fresh. If necessary,
aliquot and store at -80°C for

Storage (In Solution) up to 6 months or -20°C for up
to 1 month. Avoid repeated

freeze-thaw cycles.

Preparation and Handling

Reconstitution of Lyophilized Peptide:

Before opening, allow the vial of lyophilized WKYMVM-NH2 to equilibrate to room
temperature to prevent moisture condensation.

Reconstitute the peptide in sterile, distilled water or a buffer of your choice (e.g., PBS).

Gently vortex or sonicate to ensure complete dissolution.

For stock solutions, a concentration of 1-2 mg/mL is recommended.

Handling Precautions:

o Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
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» Avoid inhalation of the powder.

¢ In case of contact with eyes or skin, wash immediately with copious amounts of water.

Quantitative Data Summary

The following table summarizes the effective concentrations and receptor binding parameters
of WKYMVM-NH2 in various assays.

Cell
Parameter Value Receptor(s) Reference
TypelSystem

EC50 (Calcium

o 75 pM Immune cells FPR2
Mobilization)
EC50 (Calcium

o 3 nM Immune cells FPR3
Mobilization)
EC50 (Calcium

o 2nM HL-60 cells FPRL1 (FPR2) [3]
Mobilization)
EC50 (Calcium

o 80 nM HL-60 cells FPRL2 (FPR3) [3]
Mobilization)
EC50
(Superoxide 75 nM Neutrophils FPRL1/FPRL2 [3]
Production)
Optimal HL-60 cells
Chemotaxis 10-50 nM expressing FPRL2 [3]
Concentration FPRL2

High affinity for
o FPR2, weaker FPR1, FPR2,
Receptor Affinity [1]
for FPR1 and FPR3

FPR3

Experimental Protocols
Chemotaxis Assay (Boyden Chamber)
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This protocol describes a method to assess the chemotactic response of neutrophils to
WKYMVM-NH2 using a modified Boyden chamber.

Workflow:
Preparation
Golate and prepare neutrophila Grepare WKYMVM-NH2 dilutionsj AGssemble Boyden chambeD
4 Assay A
v Y Y

Gdd neutrophils to upper chambea [Add WKYMVM-NH2 to lower chambeD
Incubate at 37°C

Anavlysis

Gix and stain migrated cellsj
[Quantify migrated cellsj

Analyze data

Click to download full resolution via product page

Caption: Workflow for a neutrophil chemotaxis assay.

Materials:
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« Isolated human neutrophils

o WKYMVM-NH2

e Boyden chamber apparatus with 5 um pore size polycarbonate filters
e HBSS (Hank's Balanced Salt Solution) or other suitable buffer
 Staining solution (e.qg., Diff-Quik)

e Microscope

Procedure:

o Cell Preparation: Isolate human neutrophils from peripheral blood using a suitable method
like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
Resuspend the purified neutrophils in HBSS at a concentration of 2 x 1076 cells/mL.[4]

o Chemoattractant Preparation: Prepare serial dilutions of WKYMVM-NH2 in HBSS. A
concentration range of 1 pM to 1 uM is recommended to determine the optimal chemotactic
concentration.

o Assay Setup:

o Add the WKYMVM-NH2 dilutions to the lower wells of the Boyden chamber. Use buffer
alone as a negative control.

o Place the polycarbonate filter over the lower wells.

o Add the neutrophil suspension to the upper wells of the chamber.[5]
e Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.[5]
e Cell Staining and Quantification:

o After incubation, remove the filter and wipe off the non-migrated cells from the upper
surface.
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o Fix and stain the migrated cells on the lower surface of the filter using a suitable staining

method.

o Count the number of migrated cells in several high-power fields under a microscope.
Alternatively, migrated cells can be quantified by measuring ATP levels using a

luminescent-based method.[5]

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to

WKYMVM-NH2 using the fluorescent indicator Fura-2 AM.

Workflow:
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Caption: Workflow for a calcium mobilization assay.

Materials:
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o Adherent or suspension cells expressing FPRs (e.g., HL-60)

o WKYMVM-NH2

e Fura-2 AM

e Pluronic F-127

e HBSS or other physiological buffer

o Fluorescence plate reader or microscope capable of ratiometric imaging
Procedure:

o Cell Preparation: Plate cells in a 96-well plate and culture overnight.

e Dye Loading:

o Prepare a Fura-2 AM loading solution (typically 1-5 uM Fura-2 AM with 0.02% Pluronic F-
127 in HBSS).

o Remove the culture medium and add the Fura-2 AM loading solution to the cells.
o Incubate at 37°C for 30-60 minutes in the dark.[6]

e Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.[7]

e Measurement:
o Place the plate in a fluorescence reader.

o Establish a baseline fluorescence reading by exciting at 340 nm and 380 nm and
measuring emission at ~510 nm.

o Add WKYMVM-NH2 at various concentrations to the wells.

o Immediately begin recording the fluorescence ratio (F340/F380) over time.[8]
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» Data Analysis: The change in the F340/F380 ratio is proportional to the change in

intracellular calcium concentration.

Superoxide Production Assay

This protocol details the measurement of superoxide production in neutrophils stimulated with
WKYMVM-NH2 using Dihydroethidium (DHE) as a fluorescent probe.

Workflow:
Preparation
Gsolate and prepare neutrophils) (Prepare DHE and WKYMVM-NH2 solutions)
4 Assay )

Incubate cells with DHE

(Add WKYMVM-NHZ)d—
Gncubate at 37°C)

\ J
Measurement
(Measure fluorescence)
Analysis

Analyze data
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Caption: Workflow for a superoxide production assay.

Materials:

Isolated human neutrophils
WKYMVM-NH2

Dihydroethidium (DHE)

HBSS or other physiological buffer

Fluorescence plate reader or flow cytometer

Procedure:

Cell Preparation: Isolate and prepare human neutrophils as described in the chemotaxis
assay protocol.

DHE Loading:

o Resuspend neutrophils in HBSS.

o Add DHE to the cell suspension at a final concentration of 5-10 uM.
o Incubate at 37°C for 15-30 minutes in the dark.[9]

Stimulation: Add WKYMVM-NH2 at various concentrations to the DHE-loaded cells. A
concentration range of 10 nM to 10 uM is suggested.

Incubation: Incubate the cells at 37°C for an additional 15-60 minutes.[9]

Measurement: Measure the fluorescence using a fluorescence plate reader (excitation ~520
nm, emission ~610 nm) or by flow cytometry.

Signaling Pathways
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WKYMVM-NH2 exerts its effects by binding to FPRs, which are G-protein coupled receptors
(GPCRs). Upon binding, it initiates a cascade of intracellular signaling events.

zes

FPR1/FPR2

MAPK (ERK, p38)

Click to download full resolution via product page
Caption: WKYMVM-NH2 signaling pathway.
Pathway Description:
e Receptor Binding: WKYMVM-NH2 binds to FPR1 and FPR2 on the cell surface.[10]

» G-Protein Activation: This binding activates heterotrimeric G-proteins (primarily of the Gi
family).[10]

o Downstream Effectors: The activated G-protein subunits (Ga and Gy) modulate the activity
of several downstream effector enzymes:

o Phospholipase C (PLC): PLC is activated and hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]
[11]

» |P3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored
intracellular calcium (Ca2+).[10]

» DAG activates Protein Kinase C (PKC).[10]
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o Phosphoinositide 3-kinase (PI3K): Activation of the PI3K/Akt pathway is crucial for
chemotaxis.

o Mitogen-activated protein kinases (MAPKSs): The Ras/MAPK signaling pathway is also
activated, contributing to chemotaxis and other cellular responses.[10]

o Cellular Responses: These signaling cascades culminate in various cellular responses,
including:

[¢]

Calcium Mobilization: The rapid increase in intracellular calcium.

o

Superoxide Production: Primarily mediated by PKC activation.[10]

[e]

Chemotaxis: Directed cell migration.[10]

o

Need Custom Synthesis?

Degranulation: Release of granular contents from immune cells.[10]

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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